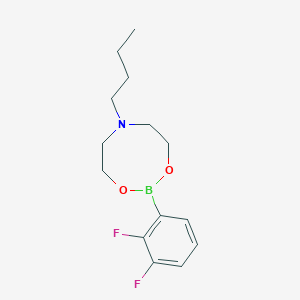

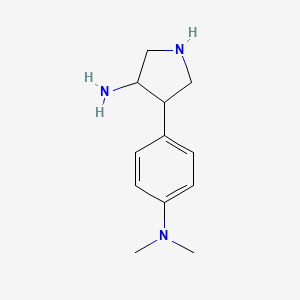

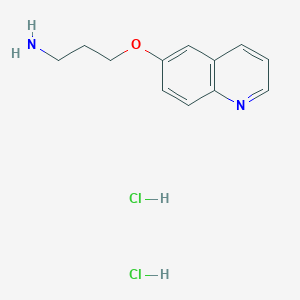

6-(3-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチル

説明

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound. It is related to pyridazine compounds, which have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate. This intermediate is then reacted directly without purification. The intermediate is allowed to react with ammonium hydroxide at 70 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and reaction with ammonium hydroxide . The specific reactions for Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate are not provided in the search results.作用機序

The mechanism of action of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed that the compound acts as a catalyst for chemical reactions by forming a complex with the reactants. This complex is believed to facilitate the reaction by providing a favorable environment for the reactants to interact. Additionally, Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been found to be an effective drug delivery agent due to its ability to form complexes with drugs, which allows for the drugs to be efficiently transported to their target site.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate are not yet fully understood. However, it is believed that the compound has the potential to act as an anti-inflammatory agent. Additionally, it has been found to have the potential to inhibit the growth of certain types of cancer cells. Further research is needed to fully understand the biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate.

実験室実験の利点と制限

The advantages of using Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate in lab experiments include its low cost, its ease of synthesis, and its ability to act as a catalyst for a variety of chemical reactions. Additionally, Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been found to be an effective drug delivery agent, which makes it an attractive option for drug delivery applications. However, there are some limitations to using Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate in lab experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is not yet fully understood, which can limit its usefulness in certain research applications.

将来の方向性

For research into Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate include further exploration of its potential as a catalyst for chemical reactions and as a drug delivery agent. Additionally, further research is needed to explore the biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research is needed to explore the potential of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate to be used as a therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore the potential of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate to be used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

科学的研究の応用

抗菌活性

6-(3-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチルを含むピリダジン誘導体は、抗菌作用を含む幅広い薬理活性を示すことが示されています。 これらの化合物は、特定の微生物経路を標的にするように構造化でき、耐性菌株に効果的な新しい抗生物質の開発につながる可能性があります .

抗うつ薬および抗不安効果

この化合物の構造により、中枢神経系受容体と相互作用することができ、抗うつ薬または抗不安薬としての可能性のある用途につながる可能性があります。 ピリダジン誘導体に関する研究では、気分障害や不安障害に関連する神経伝達物質システムを調節するその有用性が示されています .

心臓血管治療薬

一部のピリダジン誘導体は、うっ血性心不全(CHF)の治療のための陽性変力薬として開発されてきました。 6-(3-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチルの構造アナログは、同様の心臓血管上の利点について探求することができます .

抗炎症および鎮痛用途

ピリダジン誘導体の抗炎症および鎮痛特性により、新しい痛み止め薬の開発の候補となっています。 炎症性経路を調節する能力を利用して、さまざまな慢性炎症性疾患を治療することができます .

抗がん特性

ピリダジン化合物は、細胞増殖を阻害する能力により、抗がん研究で有望視されています。 6-(3-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチルのユニークな構造は、特定のがん細胞株を標的にする新しい抗がん剤の設計に利用できます .

抗糖尿病活性

研究により、ピリダジン誘導体は糖尿病の管理に役割を果たす可能性があることが示されています。 これらは、血糖値を調節したり、インスリン感受性を改善したりする新しい治療薬の開発に使用できます .

神経保護効果

ピリダジン誘導体の神経保護効果は、特に神経変性疾患の予防と治療において関心の対象となっています。 この化合物の神経生存経路を調節する能力により、アルツハイマー病やパーキンソン病などの疾患に対する新しい治療法につながる可能性があります .

農薬用途

医薬品以外に、ピリダジン誘導体は、農薬特性でも知られています。 これらは、除草剤や殺虫剤に配合することができ、農業環境における雑草や害虫を抑制するための化学的基盤を提供します .

特性

IUPAC Name |

ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-12(17)10-5-6-11(14-13-10)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYIZCKCMQLZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)

![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)